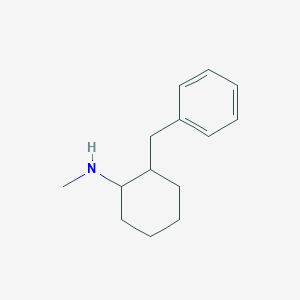

1-Methylamino-2-benzylcyclohexane

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-benzyl-N-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H21N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3 |

InChI Key |

ZMODLAIWJUSZCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences and similarities between 1-Methylamino-2-benzylcyclohexane and related compounds:

Key Findings

Functional Group Impact on Reactivity: The methylamino group in the target compound enhances polarity and hydrogen-bonding capacity compared to bromoalkyl or ether derivatives (e.g., (Bromomethyl)cyclohexane or methylcyclohexyl ethers ). This could increase solubility in polar solvents and reactivity in nucleophilic substitutions.

Pharmacological Potential: Methoxmetamine (C₁₄H₁₉NO₂), a structural analog with a ketone and methoxyphenyl group, demonstrates detectable pharmacological activity . While 1-Methylamino-2-benzylcyclohexane lacks a ketone, its amine and benzyl groups may interact with biological targets, warranting further study.

Physical Property Trends :

- Ethers like Methyl-1-methylcyclohexylmethyl ether exhibit lower boiling points (39–40 °C at 30 mm Hg ) due to weaker intermolecular forces. In contrast, the target compound’s amine group may elevate boiling points via hydrogen bonding, though experimental data is lacking.

- Molecular weight correlates with complexity: Methoxmetamine (233.31 g/mol ) and the target compound (203.34 g/mol) are heavier than simpler analogs like 1-methyl-1-phenylcyclohexane (174.28 g/mol ).

Synthetic Applications: Benzylidenecyclohexanones are leveraged in synthesizing heterocyclic compounds , suggesting that 1-Methylamino-2-benzylcyclohexane could serve as a precursor for nitrogen-containing heterocycles.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-Methylamino-2-benzylcyclohexane?

- Methodological Answer : Synthetic routes for cyclohexane derivatives often involve alkylation, reductive amination, or Grignard reactions. For 1-Methylamino-2-benzylcyclohexane, a plausible pathway includes:

Cyclohexane Core Functionalization : Start with a substituted cyclohexanone or cyclohexene.

Benzyl Group Introduction : Use benzyl bromide in a nucleophilic substitution or Friedel-Crafts alkylation.

Methylamino Addition : Employ reductive amination with methylamine and a reducing agent (e.g., NaBH₃CN) .

- Critical Factors : Solvent choice (anhydrous conditions for Grignard reactions), inert atmosphere, and temperature control to minimize side reactions. Safety protocols for handling brominated intermediates should align with guidelines in safety data sheets (e.g., proper ventilation, PPE) .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclohexanone, benzyl bromide, AlCl₃ | Introduce benzyl group via electrophilic substitution |

| 2 | Methylamine, NaBH₃CN, MeOH | Reductive amination to add methylamino group |

Q. How can researchers optimize reaction yields and purity during synthesis?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixture) to isolate the product. Hydrochloride salt formation (e.g., HCl gas in diethyl ether) improves crystallinity .

- Yield Optimization : Adjust stoichiometry (excess methylamine for reductive amination), monitor reaction progress via TLC, and use catalysts like Pd/C for hydrogenation steps .

- Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methylamino group at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~245.2 for C₁₄H₂₁N).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H, N-CH₃) | Methylamino group |

| ¹³C NMR | δ 45.2 (N-CH₃) | Quaternary carbon environment |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-Methylamino-2-benzylcyclohexane analogs?

- Methodological Answer : Discrepancies may arise from impurities, assay variability, or structural misinterpretations. Address these by:

Reproducibility Checks : Replicate studies under controlled conditions (e.g., pH, temperature).

Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability assays).

Structural Reanalysis : Compare NMR data with computational predictions (DFT calculations) to confirm stereochemistry .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or methylamino groups (e.g., ethylamino derivatives) .

- Assay Selection : Use target-specific assays (e.g., GPCR binding for CNS activity) and ADMET profiling (e.g., microsomal stability).

- Data Analysis : Apply multivariate regression to correlate structural features (logP, polar surface area) with activity .

Q. What computational approaches predict interactions between 1-Methylamino-2-benzylcyclohexane and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Train models on analogs’ physicochemical descriptors (e.g., topological polar surface area, H-bond donors) to predict bioavailability .

| Software | Application | Output |

|---|---|---|

| AutoDock | Docking | Binding affinity (ΔG) |

| GROMACS | MD Simulation | Interaction stability over 100 ns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.